

# Ipatasertib drug interactions with CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

Cat. No.: S001406

Get Quote

## Ipatasertib & CYP3A4 Inhibitors: Interaction Data

The table below summarizes the quantitative effects of various CYP3A4 inhibitors on **Ipatasertib** exposure. A >2-fold increase in AUC is considered clinically significant [1].

| CYP3A4 Inhibitor     | Inhibitor Strength | Ipatasertib Dose                    | Change in Ipatasertib AUC                | Change in Ipatasertib Cmax | Key Findings / Context                                                                      |
|----------------------|--------------------|-------------------------------------|------------------------------------------|----------------------------|---------------------------------------------------------------------------------------------|
| Itraconazole [1] [2] | Strong             | 100 mg single dose                  | ↑ <b>5.45-fold</b> (AUC <sub>0-∞</sub> ) | ↑2.26-fold                 | Half-life increased by 53%; exposure to metabolite M1 reduced by ~90% [2].                  |
| Palbociclib [3] [4]  | Weak               | 300 mg once daily (at steady state) | ↑ <b>68%</b> (AUC <sub>0-24,ss</sub> )   | ↑49%                       | Interaction observed in a Phase Ib combination therapy study in breast cancer patients [3]. |

| CYP3A4 Inhibitor             | Inhibitor Strength | Ipatasertib Dose              | Change in Ipatasertib AUC  | Change in Ipatasertib Cmax | Key Findings / Context                      |
|------------------------------|--------------------|-------------------------------|----------------------------|----------------------------|---------------------------------------------|
| Erythromycin / Diltiazem [1] | Moderate           | 400 mg once daily (predicted) | ↑2 to 2.5-fold (predicted) | -                          | Predictions from a verified PBPK model [1]. |
| Fluvoxamine [1]              | Weak               | 400 mg once daily (predicted) | No change (predicted)      | -                          | Predictions from a verified PBPK model [1]. |

## Ipatasertib & CYP3A4 Inducers: Interaction Data

Concomitant use of **Ipatasertib** with CYP3A4 inducers can lead to a substantial loss of efficacy and is not recommended.

| CYP3A4 Inducer   | Inducer Strength | Ipatasertib Dose                    | Change in Ipatasertib AUC | Key Findings / Context                                                |
|------------------|------------------|-------------------------------------|---------------------------|-----------------------------------------------------------------------|
| Rifampicin [1]   | Strong           | 400 mg once daily (predicted)       | ↓86% (predicted)          | Predictions from a verified PBPK model [1].                           |
| Efavirenz [1]    | Moderate         | 400 mg once daily (predicted)       | ↓74% (predicted)          | Predictions from a verified PBPK model [1].                           |
| Enzalutamide [5] | Strong           | Not specified                       | ↓~50% (observed)          | Cited as a reason to investigate the milder inducer Darolutamide [5]. |
| Darolutamide [5] | Mild             | 400 mg once daily (at steady state) | ↓8% (AUC0-24,ss)          | The mild reduction was deemed <b>not clinically meaningful</b> [5].   |

## Ipatasertib Metabolism and CYP3A4 Interaction Pathway

The following diagram illustrates the core metabolic and interaction pathways of **Ipatasertib**, which underlie the data in the tables above.



[Click to download full resolution via product page](#)

## Key Experimental Protocols for DDI Assessment

The quantitative data previously presented is derived from specific clinical and modeling studies. Here are the methodologies for two key approaches:

- **Clinical DDI Study Design (Itraconazole):** A dedicated Phase I DDI study was conducted in healthy subjects to evaluate the effect of a strong CYP3A4 inhibitor [2]. Participants received a single 100 mg

oral dose of **Ipatasertib** alone. Following a washout period, they received 200 mg of itraconazole oral solution once daily for 4 days, with a single 100 mg dose of **Ipatasertib** co-administered on the last day. Intensive pharmacokinetic (PK) blood sampling was performed after each **Ipatasertib** dose to calculate AUC,  $C_{\sim\max\sim}$ ,  $t_{\sim\max\sim}$ , and half-life. The comparison of these PK parameters with and without itraconazole determined the magnitude of the DDI [2].

- **Physiologically Based Pharmacokinetic (PBPK) Modeling:** A PBPK model for **Ipatasertib** was developed using Simcyp software to predict untested DDIs [1]. The model incorporated **Ipatasertib's in vitro and clinical data**, including its properties as a **CYP3A4 substrate and time-dependent inhibitor**. The model was optimized and verified against clinical PK data from a dose-escalation study and the observed DDI with itraconazole. Once verified, the model simulated **Ipatasertib** exposure at the 400 mg dose when co-administered with other CYP3A4 inhibitors and inducers, providing predicted DDI magnitudes for clinical guidance [1].

## Key Considerations for Researchers

- **Ipatasertib as a Perpetrator:** **Ipatasertib** is not only a victim of DDIs but can also act as a **weak to moderate time-dependent inhibitor of CYP3A4** [3] [1]. In one study, it increased the exposure of the sensitive CYP3A4 substrate midazolam by 2.22-fold [1]. This should be considered when co-administering **Ipatasertib** with other CYP3A4 substrates.
- **Dose Adjustments in Clinical Trials:** The known DDI potential has directly influenced clinical trial design. In a Phase Ib study combining **Ipatasertib** with palbociclib (a weak CYP3A4 inhibitor), a **lowered Ipatasertib dose of 300 mg** was proactively used instead of the intended 400 mg dose to mitigate the anticipated increase in exposure, resulting in a manageable safety profile [3] [4].
- **Endogenous Biomarkers:** A study evaluated **Ipatasertib's** potential to inhibit the transporters OATP1B1/1B3 using endogenous biomarkers Coproporphyrin I and III (CPI/CPIII). Results showed **no in vivo inhibition**, simplifying future DDI study interpretation [2].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Assessment of cytochrome P450 3A4-mediated drug ... [pmc.ncbi.nlm.nih.gov]
2. Evaluation of Ipatasertib Interactions with Itraconazole and ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetics, safety and tolerability of ipatasertib in ... [frontiersin.org]
4. Pharmacokinetics, safety and tolerability of ipatasertib in ... [pmc.ncbi.nlm.nih.gov]
5. Drug–Drug Interaction Study to Evaluate the ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ipatasertib drug interactions with CYP3A4 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001406#ipatasertib-drug-interactions-with-cyp3a4-inhibitors>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)